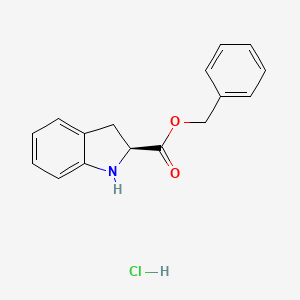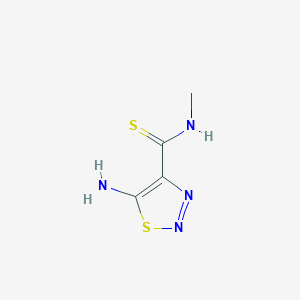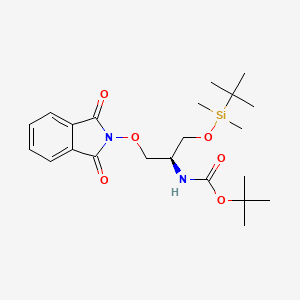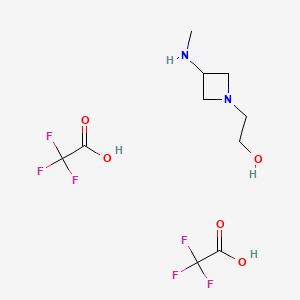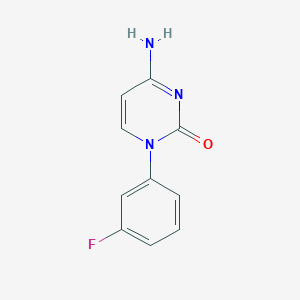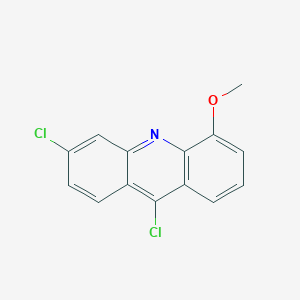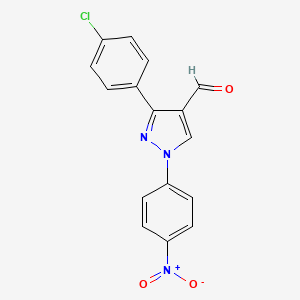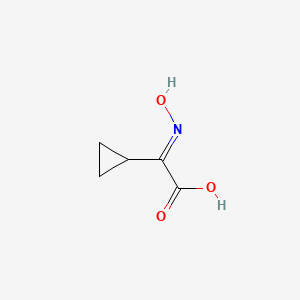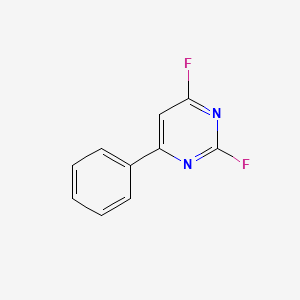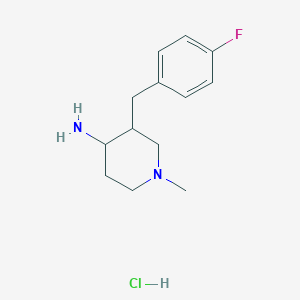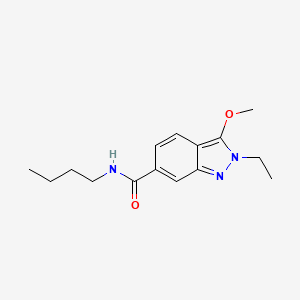
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse pharmacological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide include other indazole derivatives such as:
Axitinib: A tyrosine kinase inhibitor used in cancer treatment.
Lonidamine: A hexokinase inhibitor with antitumor properties.
Granisetron: A 5-HT-3 antagonist used as an antiemetic.
Benzydamine: An anti-inflammatory and analgesic agent.
Uniqueness
This compound is unique due to its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
919108-71-7 |
|---|---|
Fórmula molecular |
C15H21N3O2 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
Clave InChI |
PXIZESCCKBQSHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




